2-(4-Ethynylphenoxy)ethanol
Description
2-(4-Ethynylphenoxy)ethanol is a phenolic ether derivative characterized by an ethynyl group (-C≡CH) at the para position of the phenyl ring and an ethanol moiety linked via an ether bond. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing inhibitors targeting lymphoid-specific tyrosine phosphatase (LYP), a key enzyme in immune regulation . In , derivatives of this compound (e.g., compounds 6a and 6b) demonstrated moderate LYP inhibition (IC₅₀: 15 µM and 7.8 µM, respectively). Structural optimization via amide condensation significantly enhanced potency, yielding compound 8b with an IC₅₀ of 0.259 µM and >9-fold selectivity over other phosphatases .
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(4-ethynylphenoxy)ethanol |
InChI |
InChI=1S/C10H10O2/c1-2-9-3-5-10(6-4-9)12-8-7-11/h1,3-6,11H,7-8H2 |
InChI Key |
SQWHBRPAXOERQR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenoxy)ethanol typically involves the reaction of 4-ethynylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as potassium hydroxide or sodium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide. The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(4-ethynylphenoxy)acetaldehyde or 2-(4-ethynylphenoxy)acetic acid.
Reduction: Formation of 2-(4-ethylphenoxy)ethanol.
Substitution: Formation of various substituted phenoxyethanol derivatives depending on the electrophile used.
Scientific Research Applications
The applications of 2-(4-Ethynylphenoxy)ethanol are not directly detailed in the provided search results; however, some inferences about its potential applications can be made based on its structural features and the applications of similar compounds.
This compound is a complex organic compound with the chemical formula . It combines an ethanol unit with an ethynylphenyl group. The presence of both ether functionalities and an ethynyl group in its structure suggests it could have enhanced reactivity and potential applications not found in simpler molecules.
Potential Applications
- Pharmaceuticals: Compounds containing ethynyl groups are relevant in synthetic organic chemistry, especially in the development of pharmaceuticals. The presence of the ethynylphenyl moiety suggests potential biological activity. Studies involving this compound would be crucial for assessing its safety and efficacy for pharmaceutical use.
- Agrochemicals: Similar to pharmaceuticals, compounds with ethynyl groups are also used in the development of agrochemicals.
-
Material Science:
- Textile Finishes: Polyethylene emulsions can impart desirable characteristics to both natural and synthetic fibers .
- Coatings: Teflon finishes provide chemical inertness, water repellency, anti-sticking ability, and friction resistance . They can be applied to various materials, including ferrous metals, chromium, nickel alloys, copper, aluminum, glass, and ceramics .
- Photodynamic Therapy: Porphyrin derivatives are widely explored and used in photodynamic therapy for their therapeutic properties .
Related Compounds and Applications
To better understand the potential applications of this compound, it is helpful to consider compounds with similar structural features:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Phenethyl Alcohol | Lacks ethynyl group; simpler structure | |
| Ethylene Glycol Diethyl Ether | Similar ether functionality; no aromatic character | |
| Alkoxysilanes | Varies | Incorporate silicon; different reactivity |
The uniqueness of 2-(4-Ethynylphenoxy)ethoxy)ethanol lies in its specific combination of ether functionalities and an ethynyl group, which could provide enhanced reactivity and potential applications not found in simpler analogs.
Safety Assessment
Mechanism of Action
The mechanism of action of 2-(4-Ethynylphenoxy)ethanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes structural analogues of 2-(4-Ethynylphenoxy)ethanol, highlighting substituent variations and physicochemical properties:
Physicochemical Properties
- Melting Points: 2-(4-Methoxyphenyl)ethanol: 26–30°C . Tyrosol: 93–95°C .
- Boiling Points: 2-(4-Methoxyphenyl)ethanol: >110°C . 2-(4-Octylphenoxy)ethanol: Not reported, but expected to be high due to long alkyl chain .
Key Research Findings
Substituent Effects on Bioactivity: The ethynyl group in this compound enables π-π interactions with LYP’s active site, while charged groups (e.g., carboxylates in 6a/6b) reduce binding affinity. Neutralizing charges via amidation (e.g., 8b) restores potency . Hydrophobic substituents (e.g., octyl chains) enhance surfactant properties but reduce solubility in aqueous systems .
Selectivity Trends :
- Para-substituted analogues (e.g., 8b) exhibit higher LYP selectivity than meta-substituted counterparts due to better alignment with the enzyme’s hydrophobic subpockets .
Biological Activity
2-(4-Ethynylphenoxy)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of an ethynyl group attached to a phenoxy ethanol structure. This unique configuration contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives of phenolic compounds found that certain modifications, including ethynyl substitutions, enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| This compound | 6.67 | E. coli |
| This compound | 6.45 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to its effects on various cancer cell lines. In vitro studies demonstrated that this compound induces cytotoxicity in HeLa and HCT116 cells, with IC50 values indicating effective growth inhibition . The mechanism appears to involve apoptosis induction, as evidenced by morphological changes in treated cells.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 24 ± 0.8 |
| HCT116 | 28 ± 0.9 |
The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in inflammation and oxidative stress. The compound's structure allows it to act as a potent antioxidant, which may contribute to its protective effects against cellular damage .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study on the antimicrobial properties of phenolic compounds revealed that derivatives like this compound showed promising results against resistant strains such as MRSA, suggesting potential for therapeutic applications .
- Anticancer Properties : Research highlighted the compound's ability to inhibit cancer cell proliferation significantly, with studies indicating that it may target specific signaling pathways involved in tumor growth .
- In Vivo Studies : Further investigations are required to assess the in vivo efficacy and safety profile of this compound, particularly concerning its pharmacokinetics and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
